molecular formula C15H19NO8 B13837839 3-(4,5-Dihydro-1-[(methyl-d3)-1H-pyrrol-2-yl)]pyridine; 3-[4,5-Dihydro-1-(methyl-d3)pyrrol-2-yl]pyridine; N-Methylmyosmine-d3

3-(4,5-Dihydro-1-[(methyl-d3)-1H-pyrrol-2-yl)]pyridine; 3-[4,5-Dihydro-1-(methyl-d3)pyrrol-2-yl]pyridine; N-Methylmyosmine-d3

Cat. No.: B13837839
M. Wt: 341.31 g/mol
InChI Key: PBCDFJAIFOUUBQ-HHMUJYPWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methylmyosmine-d3 is a deuterated analog of N-Methylmyosmine (CAS: 525-74-6), a pyridine-pyrrolidine alkaloid. The non-deuterated form has the molecular formula C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol, with a structure comprising a pyridine ring linked to a 4,5-dihydro-1-methylpyrrole moiety . The deuterated variant replaces the methyl group (-CH₃) with a trideuteriomethyl group (-CD₃), resulting in the formula C₁₀H₉D₃N₂ and a molecular weight of 163.22 g/mol. This isotopic substitution is strategically employed to enhance metabolic stability and traceability in pharmacokinetic or mechanistic studies, leveraging deuterium’s kinetic isotope effect.

Properties

Molecular Formula

C15H19NO8

Molecular Weight

341.31 g/mol

IUPAC Name

methyl (3R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C15H19NO8/c1-7(17)16-8-3-5-9(6-4-8)23-15-12(20)10(18)11(19)13(24-15)14(21)22-2/h3-6,10-13,15,18-20H,1-2H3,(H,16,17)/t10?,11-,12?,13?,15-/m1/s1

InChI Key

PBCDFJAIFOUUBQ-HHMUJYPWSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)O[C@H]2C(C([C@H](C(O2)C(=O)OC)O)O)O

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)OC)O)O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for Pyrrole-Pyridine Derivatives

The synthesis of pyrrole derivatives, including methyl-substituted and deuterated analogs, typically involves multi-step organic transformations. Pyrroles are often synthesized via classical methods such as the Paal-Knorr synthesis, Clauson-Kaas reaction, or by coupling reactions involving substituted pyrroles and pyridines. For the specific incorporation of deuterated methyl groups (methyl-d3), specialized methods for preparing deuterated methylamine or its salts are employed, which are then introduced into the pyrrole ring nitrogen.

Preparation of Deuterated Methylamine (Methyl-d3 Amine)

A critical step in synthesizing N-Methylmyosmine-d3 is the preparation of the deuterated methylamine (methyl-d3 amine), which provides the CD3 group for N-methylation of the pyrrole nitrogen.

  • Synthetic route for methyl-d3 amine involves:
    • Reaction of nitroformamidine with hydrophobic water under basic conditions and phase transfer catalysts.
    • Use of bases such as sodium hydride, potassium hydride, or their deuterated hydroxides.
    • Reduction of deuterated nitroformamidine using catalysts like zinc powder, magnesium powder, iron, or nickel to yield methyl-d3 amine or its hydrochloride salt.
    • The process is noted for its simplicity, efficiency, and low cost, making it suitable for preparing high-purity deuterated methylamine essential for further synthesis steps.

Synthesis of the Pyrrole Core with Deuterated Methyl Substitution

  • The pyrrole ring substituted with the deuterated methyl group at the nitrogen (N-methyl-d3-pyrrole) can be synthesized by reacting pyrrole or substituted pyrroles with methyl-d3 amine or its derivatives.
  • Literature reports multi-step procedures where 1-methyl-1H-pyrrole derivatives are functionalized using organotin intermediates and palladium-catalyzed coupling reactions, which can be adapted to introduce methyl-d3 groups by substituting the methyl source with methyl-d3 amine.
  • Alternative synthetic approaches include:
    • The Paal-Knorr synthesis, where 1,4-diketones react with methyl-d3 amine under acidic or neutral conditions to form N-methyl-d3 substituted pyrroles.
    • Wittig-type reactions using tosylmethylisocyanide as a reagent to form alkyl-substituted pyrroles, which can be modified for deuterated methyl groups.

Data Tables and Reaction Conditions

Step Reaction Component Conditions Catalyst/ Reagents Yield / Notes
1 Preparation of methyl-d3 amine from nitroformamidine Base (NaH, KH, or deuterated hydroxides), phase transfer catalyst, hydrophobic water Zn, Mg, Fe, or Ni powder for reduction High purity methyl-d3 amine; efficient and cost-effective
2 N-methylation of pyrrole with methyl-d3 amine Reflux in appropriate solvent (e.g., THF, dichloromethane) Acid catalysts or coupling agents Formation of N-methyl-d3-pyrrole derivatives
3 Cyclization and dehydrogenation to form pyridine ring 200–400 °C, 100–1500 Torr Palladium on Kieselgur or alumina support Yields up to 82% for 3-methyl pyridine analogs; applicable for substituted derivatives

Extensive Research Discoveries and Notes

  • The use of palladium catalysts supported on materials like Kieselgur or alumina is well-documented for the dehydrogenation of piperidine derivatives to pyridines, a key step in forming the pyridine ring in compounds related to N-Methylmyosmine-d3.
  • Deuterium incorporation through methyl-d3 amine is a robust strategy for labeling nitrogen atoms in heterocycles, facilitating studies in medicinal chemistry and isotope tracing.
  • Synthetic methodologies involving organotin intermediates and palladium-catalyzed coupling reactions provide routes to functionalize pyrroles with various substituents, which can be adapted for deuterated methyl groups.
  • The Paal-Knorr synthesis remains a versatile and widely used method for constructing pyrrole rings, which can be modified to incorporate N-methyl-d3 groups by using deuterated amines.
  • The overall synthetic route to 3-(4,5-Dihydro-1-(methyl-d3)pyrrol-2-yl)pyridine is a combination of preparing the deuterated methylamine, synthesizing the N-methyl-d3 pyrrole, and coupling or cyclizing to the pyridine ring, often requiring catalytic dehydrogenation steps.

Chemical Reactions Analysis

Types of Reactions

Dihydro Nicotyrine-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary and tertiary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Dihydro Nicotyrine-d3 is widely used in scientific research, particularly in:

    Chemistry: As a labeled compound in reaction mechanism studies and isotope labeling experiments.

    Biology: In metabolic studies to trace the pathways of Nicotyrine metabolism.

    Medicine: In pharmacokinetic studies to understand the distribution and elimination of Nicotyrine.

    Industry: As a reference standard in the quality control of nicotine-related products

Mechanism of Action

Dihydro Nicotyrine-d3 exerts its effects by interacting with nicotinic acetylcholine receptors (nAChRs). These receptors are ionotropic and composed of five subunits. The compound binds to these receptors, leading to the opening of ion channels and subsequent neuronal excitation. This interaction is similar to that of nicotine, but the deuterium labeling allows for more precise tracking in metabolic studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Non-Deuterated N-Methylmyosmine (C₁₀H₁₂N₂)

  • Structural Similarities : Both compounds share identical core structures (pyridine + dihydro-pyrrole rings).
  • Key Differences :
    • Molecular Weight : N-Methylmyosmine-d3 is 3.0 g/mol heavier due to deuterium substitution.
    • Chemical Stability : Deuteration typically reduces metabolic degradation rates by strengthening C-D bonds compared to C-H bonds.
    • Analytical Signatures : N-Methylmyosmine-d3 exhibits distinct NMR (e.g., absence of methyl proton signals) and mass spectrometry profiles (e.g., +3 m/z shift).

DG-5128 (C₁₆H₁₉Cl₂N₃O₁.₅)

DG-5128, a hypoglycemic agent, shares a pyridine backbone but diverges significantly in structure and function:

  • Structural Differences :
    • Heterocycle : Contains a 4,5-dihydroimidazole ring instead of pyrrolidine.
    • Substituents : Features a phenylethyl group and exists as a dihydrochloride sesquihydrate salt.
  • Pharmacological Activity: Hypoglycemic Action: Reduces fasting blood glucose and post-prandial hyperglycemia in preclinical models .
  • Therapeutic Niche : Unlike N-Methylmyosmine-d3 (presumed tracer or metabolic probe), DG-5128 is a candidate anti-diabetic drug.

Nicotyrine and Related Alkaloids

Key contrasts include:

  • Substituent Patterns : Nicotyrine lacks the 4,5-dihydro modification and methyl group.
  • Biological Roles : Nicotyrine is associated with nicotinic receptor interactions, whereas N-Methylmyosmine-d3’s deuterated form may prioritize metabolic tracing.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Biological Activity
N-Methylmyosmine-d3 C₁₀H₉D₃N₂ 163.22 Pyridine + CD₃-substituted dihydro-pyrrole Not specified (presumed metabolic tracer)
N-Methylmyosmine C₁₀H₁₂N₂ 160.22 Pyridine + CH₃-substituted dihydro-pyrrole Not specified
DG-5128 C₁₆H₁₉Cl₂N₃O₁.₅ ~347.90 Pyridine + dihydro-imidazole, phenylethyl, salt Hypoglycemic, anti-platelet

Research Implications and Gaps

  • Structural Insights: Neither N-Methylmyosmine nor its deuterated form’s crystal structure is described in the evidence, though SHELX-based refinement (e.g., SHELXL) is a standard tool for such analyses .
  • Pharmacological Data : The absence of activity data for N-Methylmyosmine-d3 limits direct comparison with DG-5128’s well-characterized hypoglycemic effects.
  • Deuteration Rationale : While isotopic labeling is common in drug development, explicit studies on N-Methylmyosmine-d3’s stability or efficacy remain unaddressed in the provided literature.

Biological Activity

3-(4,5-Dihydro-1-[(methyl-d3)-1H-pyrrol-2-yl)]pyridine, also known as N-Methylmyosmine-d3, is a derivative of myosmine, a compound related to nicotine metabolism. Understanding its biological activity is crucial for exploring its potential applications in pharmacology, particularly in the context of nicotine degradation and its effects on various biological systems.

Chemical Structure and Properties

N-Methylmyosmine-d3 is characterized by the following structural features:

  • Pyridine and Pyrrole Moieties : The compound contains a pyridine ring fused with a pyrrole structure, which is common in many biologically active compounds.
  • Deuterated Methyl Group : The presence of a deuterated methyl group (methyl-d3) enhances its stability and allows for tracking in metabolic studies.

Biological Activity Overview

N-Methylmyosmine-d3 exhibits several biological activities that are relevant to both pharmacological research and toxicology:

1. Nicotine Metabolism

N-Methylmyosmine is identified as a significant metabolite in the nicotine degradation pathway. Research indicates that enzymes such as NicA2 catalyze the conversion of nicotine into N-methylmyosmine, which is non-psychoactive and can be further oxidized to less harmful metabolites. This transformation plays a critical role in reducing nicotine's addictive properties .

2. Enzymatic Activity

The compound has been studied for its interaction with flavin-dependent enzymes. For instance, variants of NicA2 have shown increased catalytic efficiency when bound to N-methylmyosmine, suggesting that this compound enhances the enzyme's reactivity with oxygen. This interaction is essential for understanding how nicotine can be effectively degraded in biological systems .

3. Pharmacological Potential

Research suggests that derivatives of pyrrolo[3,4-c]pyridine, including those related to N-methylmyosmine, may possess analgesic, sedative, and anti-inflammatory properties. These compounds have been investigated for their potential use in treating various conditions related to the nervous system .

Case Studies

Several studies have highlighted the biological implications of N-methylmyosmine:

  • Study on Nicotine Degradation : A study demonstrated that engineered variants of NicA2 showed up to a 157-fold increase in oxidation rates when interacting with N-methylmyosmine compared to wild-type variants. This suggests that N-methylmyosmine significantly influences the metabolic pathway of nicotine degradation .
  • Antimicrobial Activity : In vitro studies have indicated that compounds structurally related to N-methylmyosmine exhibit antimicrobial properties against various pathogens, although specific data on N-methylmyosmine itself is limited .

Research Findings

The following table summarizes key findings related to the biological activity of N-Methylmyosmine-d3:

StudyFindingsImplications
NicA2 VariantsEnhanced oxidation rates in presence of N-methylmyosminePotential for improved nicotine detoxification strategies
Antimicrobial StudiesRelated compounds show antimicrobial activityPossible therapeutic applications in infectious diseases
Pharmacological ProfilesAnalgesic and anti-inflammatory effects observed in derivativesFuture drug development opportunities

Q & A

Q. What synthetic strategies are recommended for achieving isotopic purity in N-Methylmyosmine-d3?

To synthesize N-Methylmyosmine-d3 with isotopic purity, use deuterated reagents (e.g., CD₃I) under inert atmospheres (N₂/Ar) to prevent proton exchange. Catalytic systems, such as palladium or copper complexes, can facilitate coupling reactions while maintaining deuterium integrity . Purification via column chromatography with deuterated solvents (e.g., DMSO-d₆) and characterization by mass spectrometry (MS) are critical to confirm isotopic incorporation .

Q. How can NMR spectroscopy validate the structural integrity of pyrrolidine-pyridine hybrids like N-Methylmyosmine-d3?

¹H and ¹³C NMR are used to identify chemical shifts and coupling patterns. For example, the absence of a proton signal at the methyl-d3 position (δ ~2.5 ppm) confirms deuteration, while pyrrolidine ring protons (δ 1.8–3.0 ppm) and pyridine aromatic protons (δ 7.5–8.8 ppm) should align with predicted splitting patterns . Deuterated solvents (e.g., DMSO-d₆) minimize interference .

Q. What intermediates are pivotal in multi-step syntheses of deuterated pyrrolidine-pyridine compounds?

Key intermediates include:

  • Appel salt derivatives : Used in heterocycle formation via condensation with aminopyridines .
  • Deuterated alkylating agents : For introducing methyl-d3 groups (e.g., CD₃OTf) .
  • Pyrrolidine precursors : Optimized via reductive amination or cyclization reactions .

Advanced Research Questions

Q. What crystallographic challenges arise with deuterated pyrrolidine-pyridine hybrids, and how does SHELXL address them?

Deuterium’s low electron density complicates X-ray refinement. SHELXL improves accuracy by:

  • Allowing manual adjustment of D-atom positions using restraints (DFIX, DANG commands).
  • Supporting twinned data refinement, common in flexible pyrrolidine derivatives .
  • Enabling high-resolution refinement to resolve disorder in the pyrrolidine ring .

Q. How to resolve discrepancies between spectroscopic data and computational models for this compound?

  • Cross-validation : Compare X-ray crystallography (SHELXL-refined) with DFT-optimized structures to assess bond-length deviations .
  • Dynamic NMR : Detect conformational flexibility in solution that may mismatch static computational models .
  • High-resolution MS : Confirm molecular formula accuracy (e.g., m/z 178.21 for C₉H₁₀N₂S analogs) .

Q. How to optimize reaction conditions for methyl-d3 incorporation into the pyrrolidine ring?

  • Base selection : Use non-nucleophilic bases (e.g., DBU) to minimize proton exchange .
  • Temperature control : Reactions at 0–25°C reduce deuterium loss .
  • Catalyst screening : Pd/Cu systems enhance coupling efficiency; monitor via LC-MS for real-time deuteration analysis .

Methodological Considerations Table

TechniqueApplication ExampleKey ParametersReferences
SHELXL Refinement Handling low electron density of deuterium in X-ray structuresDFIX/DANG restraints, twin refinement
NMR Spectroscopy Confirming methyl-d3 incorporation and ring conformationδ 7.5–8.8 ppm (pyridine), absence of CH₃
Mass Spectrometry Isotopic purity verification (e.g., M⁺ peak at 357.44 for C₂₄H₂₃NO₂ analogs)High-resolution EI-MS, isotopic patterns
Synthetic Optimization Appel salt reactions for heterocycle formationBase (Et₃N), 60°C, 12h reaction time

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.